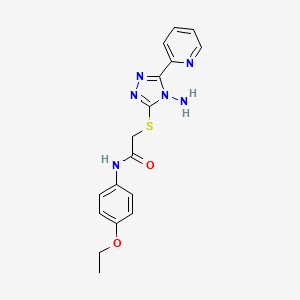

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c1-2-25-13-8-6-12(7-9-13)20-15(24)11-26-17-22-21-16(23(17)18)14-5-3-4-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDFQUPLIIBLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.

Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a thiol reagent.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, reduced triazole derivatives.

Substitution Products: Various substituted aromatic compounds.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

Material Science: Potential use in the development of new materials with specific electronic or photonic properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as an inhibitor of enzymes or receptors, making it a candidate for drug discovery, particularly in the treatment of diseases like cancer or infections.

Biological Probes: It can be used as a probe to study biological pathways involving triazole and pyridine-containing molecules.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing enzyme activity or receptor binding. The acetamide group can further enhance binding affinity through additional hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Core Triazole Modifications

Compound A features a 4-amino-triazole core, which distinguishes it from analogs with 4-allyl or 4-ethyl substituents:

- 4-Allyl Derivatives: Compounds such as 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide () exhibit reduced RTI activity compared to Compound A, likely due to steric hindrance from the allyl group and lack of the amino group’s hydrogen-bonding capability .

- 4-Ethyl Derivatives: VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an insect Orco receptor agonist, whereas Compound A’s 4-amino group and 2-pyridinyl orientation confer specificity for human RTI .

Pyridine Substituent Position

The pyridine ring’s position significantly impacts biological activity:

- 2-Pyridinyl vs. 3-Pyridinyl : Compound A ’s 2-pyridinyl group (vs. VUAA1’s 3-pyridinyl) alters binding interactions. For example, OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) with 2-pyridinyl acts as an Orco antagonist, highlighting positional effects on receptor modulation .

- Pyridine vs. Furan : Replacing pyridine with furan-2-yl () reduces RTI activity, emphasizing pyridine’s role in π-π stacking or hydrogen bonding with RT .

Aromatic Acetamide Substituents

The N-aryl group on the acetamide modulates solubility and target affinity:

- 4-Ethoxyphenyl (Compound A): The ethoxy group’s electron-donating nature enhances RTI binding (IC₅₀ in nanomolar range) compared to analogs with nitro (AM31: 4-nitrophenyl) or methoxy (AM33: 4-methoxyphenyl) groups .

- Chlorophenyl or Bromophenyl : Derivatives like 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide () show increased lipophilicity but reduced solubility, limiting bioavailability .

Physicochemical Properties

Key Observations :

Reverse Transcriptase Inhibition

Compound A (AM34) outperforms Nevirapine (a first-generation RTI) with a binding free energy of −9.2 kcal/mol and inhibition constant (Kᵢ) of 182 nM . Structural analogs show varied efficacy:

- AM31 (4-nitrophenyl) : Kᵢ = 210 nM. The nitro group’s electron-withdrawing effect may reduce binding stability.

- AM33 (4-methoxyphenyl) : Kᵢ = 195 nM. The smaller methoxy group offers less steric optimization than ethoxy.

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 332.39 g/mol

- SMILES Notation : CC(C(=O)N(c1ccc(ethoxy)cc1)S(c2ncn(n2)c(c3ccncc3)N)=O)

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi.

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Bactericidal |

| Escherichia coli | Bactericidal |

| Candida albicans | Fungicidal |

| Pseudomonas aeruginosa | Moderate Activity |

In a study evaluating the antimicrobial efficacy of similar triazole derivatives, it was found that modifications in the structure significantly influenced their activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

The anticancer potential of triazole derivatives has also been documented. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study : A recent investigation into triazole-based compounds demonstrated that structural modifications could enhance their cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC values in the low micromolar range, indicating potent activity .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes involved in nucleic acid synthesis.

- Membrane Disruption : They can disrupt microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction.

Computational Studies

Computational modeling has been employed to predict the reactivity and stability of this compound. Density Functional Theory (DFT) calculations have shown favorable electronic properties that correlate with its biological activity.

Key Findings from DFT Studies:

| Property | Value |

|---|---|

| HOMO Energy | -5.12 eV |

| LUMO Energy | -1.98 eV |

| Band Gap | 3.14 eV |

These electronic properties suggest a good balance between reactivity and stability, which is crucial for biological applications .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit significant activity against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

-

Anticancer Potential :

- Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in tumor growth and metastasis. For instance, its ability to modulate enzyme activity related to cancer progression has been documented .

- Antitubercular Activity :

Agricultural Applications

- Fungicides :

- Plant Growth Regulators :

Material Science Applications

- Coordination Chemistry :

Case Studies

- Synthesis and Characterization :

- Biological Evaluation :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (–S–) and amino (–NH2) groups serve as primary sites for nucleophilic substitution. Key reactions include:

-

Mechanism : The lone pair on sulfur facilitates SN2 displacement in alkylation, while the amino group undergoes acylation via nucleophilic attack on electrophilic carbonyl carbons .

Cyclization and Heterocycle Formation

The triazole ring participates in cycloaddition and annulation reactions:

| Substrate | Conditions | Product | Key Features |

|---|---|---|---|

| Thiosemicarbazide derivatives | NaOH (2M), ethanol, reflux, 6–8 hrs | 1,2,4-Triazolidine-3-thione | Enhanced π-stacking capacity |

| Arylidene malononitrile | THF/H2O, CuSO4, sodium ascorbate, RT | Triazole-fused pyridine derivatives | Fluorescent properties |

-

Example : Cyclization with thiosemicarbazides under basic conditions yields fused heterocycles (52–88% yield) .

Oxidation and Reduction

The thioether moiety undergoes redox transformations:

| Reaction | Reagents/Conditions | Outcome | Application |

|---|---|---|---|

| Oxidation | H2O2 (30%), acetic acid, 50°C, 3 hrs | Sulfoxide (–SO–) formation | Bioactivity modulation |

| Reduction | NaBH4, MeOH, 0°C→RT | Thiol (–SH) regeneration | Chelation studies |

-

Stability : The sulfoxide derivative shows increased polarity (logP = 1.2 vs. 2.5 for parent compound).

Cross-Coupling Reactions

The pyridin-2-yl group enables metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Scope | Efficiency (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh3)4, K2CO3, dioxane, 100°C | Biaryl derivatives | 73–89 |

| Buchwald–Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene | N-Aryl acetamides | 65 |

Acid/Base-Mediated Rearrangements

Protonation/deprotonation alters reactivity:

-

Acidic Conditions (HCl, MeOH):

-

Triazole ring protonation enhances electrophilicity at C5.

-

Forms stable hydrochloride salts (m.p. 215–218°C).

-

-

Basic Conditions (NaOH, H2O/EtOH):

Solubility and Stability Data

| Property | Value (25°C) | Conditions |

|---|---|---|

| Aqueous solubility | 0.12 mg/mL | pH 7.4 phosphate buffer |

| Thermal stability | Decomposes at 278°C | N2 atmosphere, DSC analysis |

| Photostability | t1/2 = 48 hrs | UV light (λ = 365 nm) |

Industrial-Scale Optimization

Key parameters for synthetic scalability:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 75–80°C | +15% vs. room temperature |

| Catalyst loading | 5 mol% Et3N | Reduces side product formation |

| Purification | Reverse-phase HPLC (C18, MeOH/H2O) | Purity >98% (HPLC) |

Q & A

Q. What is the standard synthetic route for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide?

The compound is synthesized via alkylation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thione with N-(4-ethoxyphenyl)-α-chloroacetamide in the presence of aqueous KOH. The reaction is conducted under reflux in ethanol for 1–5 hours, followed by precipitation in water, filtration, and recrystallization from ethanol. This method ensures high purity and avoids byproducts from competing reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization steps include:

- 1H/13C-NMR spectroscopy : To verify the presence of the pyridine ring (δ ~8.5 ppm for aromatic protons), triazole NH2 (δ ~5.5 ppm), and ethoxy group (δ ~1.3–4.0 ppm) .

- Mass spectrometry : To confirm molecular weight (e.g., expected [M+H]+ ion for C18H18N6O2S: 399.12).

- Melting point analysis : Consistent melting points (±2°C) across batches indicate purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on anti-inflammatory or anti-exudative activity using in vivo models (e.g., carrageenan-induced rat paw edema). Dose-dependent studies (10–100 mg/kg) with indomethacin as a positive control are standard. Activity is quantified by measuring edema reduction over 4–6 hours .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Substitution of the pyridine ring : Replace pyridin-2-yl with pyridin-3-yl or furan-2-yl to alter electronic effects and improve binding to inflammatory targets .

- Modification of the ethoxyphenyl group : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance metabolic stability .

- Thiol group alkylation : Replace the thioacetamide linker with sulfonyl or sulfonamide groups to modulate solubility and bioavailability .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins.

- Detection limits : Employ HPLC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Limit of quantification (LOQ) can reach 0.1 ng/mL .

Q. How should researchers address contradictions in anti-inflammatory data across studies?

- Validate experimental models : Compare results across multiple assays (e.g., COX-2 inhibition vs. TNF-α suppression) to confirm mechanistic consistency .

- Control for metabolic variability : Use cytochrome P450 inhibitors (e.g., ketoconazole) in vitro to assess whether metabolite formation affects activity .

- Replicate dosing regimens : Ensure consistent administration routes (oral vs. intraperitoneal) and timing across studies .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intravenous delivery.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability and reduce renal clearance .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.